Introduction: The 5H-pyrrolo[3,2-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
Introduction: The 5H-pyrrolo[3,2-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[3,2-d]pyrimidine ring system, a fused heterocycle consisting of a pyrimidine ring and a pyrrole ring, represents a cornerstone scaffold in modern medicinal chemistry. Often referred to as 9-deazapurine, its structural resemblance to the endogenous purine nucleobases allows it to interact with a wide array of biological targets, particularly enzymes that process purines, such as kinases. This inherent bio-isosterism has established the pyrrolo[3,2-d]pyrimidine core as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.
Derivatives of this core have shown remarkable therapeutic potential, leading to the development of agents with antitumor, antibacterial, and antiviral properties.[1][2] Their mechanism of action is diverse, ranging from the inhibition of critical cellular signaling pathways to the disruption of metabolic processes essential for pathogen or cancer cell survival.[3][4][5]
This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive exploration of the fundamental physicochemical properties of the 5H-pyrrolo[3,2-d]pyrimidine nucleus. Understanding these characteristics is paramount for any researcher aiming to design, synthesize, and optimize novel therapeutics based on this versatile scaffold. We will delve into the causality behind its chemical behavior, provide field-proven insights into its application, and present methodologies for its characterization, thereby equipping scientists with the foundational knowledge required for successful drug discovery and development.
Core Physicochemical Characteristics
The utility of a molecular scaffold in drug development is intrinsically linked to its physicochemical properties. These parameters govern a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of the parent 5H-pyrrolo[3,2-d]pyrimidine and some of its common derivatives. It is crucial to recognize that these values are highly sensitive to substitution, a feature that medicinal chemists exploit to fine-tune the properties of drug candidates.
| Property | 5H-pyrrolo[3,2-d]pyrimidine | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 4-Amino-5H-pyrrolo[3,2-d]pyrimidine |
| CAS Number | 272-50-4[6] | 84905-80-6[7] | 18591-23-6 |
| Molecular Formula | C₆H₅N₃[8] | C₆H₄ClN₃[7] | C₆H₆N₄[9] |
| Molecular Weight | 119.12 g/mol [6] | 153.57 g/mol [10] | 134.14 g/mol [9] |
| Melting Point | 177°C[6] | >150°C (decomposition)[7] | Not Available |
| Boiling Point | 288.3°C at 760 mmHg (Predicted)[8] | Not Available | Not Available |
| Density | 1.348 g/cm³ (Predicted)[8] | Not Available | Not Available |
| pKa (Predicted) | ~7.5 (most basic), ~15.5 (most acidic) | Not Available | Not Available |
| LogP (Predicted) | 0.4-0.8 | 1.2-1.6 | 0.1-0.5 |
Analysis and Scientific Rationale:
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Melting Point: The parent heterocycle possesses a relatively high melting point for its size, indicative of strong intermolecular forces, likely hydrogen bonding involving the pyrrole N-H and pyrimidine nitrogens, as well as π-π stacking of the aromatic rings. The decomposition of the 4-chloro derivative above 150°C highlights its potential thermal lability, a key consideration for synthesis and storage.[7]
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Solubility: The parent scaffold exhibits limited water solubility but is soluble in polar organic solvents. This is a common characteristic of aromatic heterocycles. In drug development, improving aqueous solubility is often a primary objective to ensure adequate bioavailability. This is frequently achieved by introducing polar functional groups or by formulating the compound as a salt. For instance, novel substituted pyrrolo[3,2-d]pyrimidines have been specifically designed to be water-soluble for evaluation as antitumor agents.[11]
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Acidity and Basicity (pKa): The 5H-pyrrolo[3,2-d]pyrimidine core is amphoteric. The pyrimidine nitrogens are weakly basic, with N1 and N3 being potential sites for protonation. The pyrrole N-H proton is weakly acidic and can be deprotonated under strong basic conditions. The precise pKa values are heavily influenced by substituents. Electron-withdrawing groups will decrease the basicity of the pyrimidine ring and increase the acidity of the pyrrole proton, while electron-donating groups will have the opposite effect. This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
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Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The parent scaffold has a low-to-moderate predicted LogP. The introduction of a chlorine atom, as in the 4-chloro derivative, predictably increases lipophilicity. Conversely, adding an amino group increases polarity and lowers the LogP. In drug design, a delicate balance must be struck; sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.
Spectroscopic Profile for Structural Elucidation
Accurate characterization is the bedrock of chemical research. The following spectroscopic techniques are indispensable for confirming the structure and purity of 5H-pyrrolo[3,2-d]pyrimidine derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic protons on the fused ring system typically appear in the region of δ 6.5-9.0 ppm. The pyrrole N-H proton is often broad and can be found at a higher chemical shift (δ 10-12 ppm), and its position is sensitive to solvent and concentration. For example, in 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, the N-H proton is observed as a broad singlet at δ 12.43 ppm in DMSO-d6.[7] The protons on the pyrrole and pyrimidine rings exhibit characteristic coupling patterns that aid in structural assignment.
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¹³C NMR: The carbon signals for the core appear in the aromatic region (δ 100-160 ppm). The specific chemical shifts are valuable for confirming substitution patterns. For the 4-chloro derivative, carbon signals have been reported at δ 151.30, 149.58, 142.12, 134.83, 124.32, and 102.70 ppm.[7]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorptions include:
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N-H Stretch: A sharp to broad band around 3100-3300 cm⁻¹ corresponding to the pyrrole N-H group.
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C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
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C=N and C=C Stretches: A series of bands in the 1500-1650 cm⁻¹ region are characteristic of the aromatic ring system.[7]
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-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is a primary piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can also provide valuable structural information.
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UV-Vis and Fluorescence Spectroscopy: Pyrrolo[3,2-d]pyrimidine derivatives possess a chromophore and thus absorb UV light. The absorption maxima (λ_max) are dependent on the substitution pattern and the solvent. Some derivatives, particularly those with extended conjugation or specific substituents, have been shown to exhibit fluorescence, a property that can be exploited in biological assays.[1] For instance, derivatives with electron-donating N,N-dimethylaminophenyl substituents have been shown to have bathochromically shifted absorption and emission spectra with high fluorescence quantum yields.[1]
Chemical Reactivity and Metabolic Stability
The chemical reactivity of the scaffold dictates how it can be synthetically modified, while its metabolic stability is a key determinant of its half-life and potential for drug-drug interactions in vivo.
Reactivity Profile
The pyrrolo[3,2-d]pyrimidine system has a rich and tunable reactivity profile. The pyrrole ring is electron-rich and generally susceptible to electrophilic attack, while the pyrimidine ring is electron-deficient and more prone to nucleophilic attack, especially when activated with leaving groups.
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Electrophilic Substitution: Reactions such as halogenation, nitration, and acylation tend to occur on the electron-rich pyrrole ring, primarily at the C6 and C7 positions.
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Nucleophilic Substitution: A common and powerful strategy in the synthesis of derivatives involves the displacement of a leaving group, typically a halogen, from the C4 position of the pyrimidine ring. The 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a key intermediate for this reason, readily reacting with a variety of nucleophiles (amines, alcohols, thiols) to generate diverse libraries of compounds.[11]
Metabolic Stability
Metabolic stability is a critical ADME (Absorption, Distribution, Metabolism, Excretion) property. Pyrrolopyrimidine-based compounds are subject to metabolic transformations by enzymes such as the cytochrome P450 family. Common metabolic pathways can include:
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Oxidation: Aromatic hydroxylation on either the pyrrole or pyrimidine ring.
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N-dealkylation: If alkyl groups are present on the nitrogen atoms.
A key goal in drug optimization is to balance potency with metabolic stability.[12] Structural modifications, such as the introduction of fluorine atoms or the blocking of metabolically labile sites, are common strategies to enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.[12]
Synthetic Strategies and Functionalization
The construction of the 5H-pyrrolo[3,2-d]pyrimidine core and its subsequent functionalization are well-established in the literature. Synthetic routes are designed for flexibility, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
A generalized synthetic workflow often involves building one ring onto the other. For example, a common approach is to start with a pre-functionalized 4,5-diaminopyrimidine and react it with a suitable two-carbon electrophile to construct the fused pyrrole ring.
Caption: Generalized synthetic workflow for 5H-pyrrolo[3,2-d]pyrimidine.
This modular approach is highly valuable in diversity-oriented synthesis, enabling the rapid generation of compound libraries for high-throughput screening.[13]
Applications in Drug Discovery: From Scaffold to Lead Compound
The physicochemical properties discussed above are not merely academic; they are the levers that medicinal chemists pull to transform a simple scaffold into a potent and selective therapeutic agent.
The Role in Kinase Inhibition
The structural similarity of the pyrrolo[3,2-d]pyrimidine core to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. By occupying the ATP-binding site, these inhibitors block the phosphorylation of downstream substrates, thereby interrupting oncogenic signaling pathways. Derivatives have been successfully developed as inhibitors of receptors like the Kinase insert Domain Receptor (KDR), a key player in angiogenesis.[5]
Caption: Mechanism of ATP-competitive kinase inhibition.
Targeting Cellular Metabolism
Beyond kinase inhibition, this scaffold has been instrumental in developing drugs that target cellular metabolism. Folate-dependent one-carbon (C1) metabolism is vital for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[3][4] Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit key enzymes in this pathway, such as serine hydroxymethyltransferase 2 (SHMT2), effectively starving cancer cells of essential building blocks.[3][4][14][15][16]
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol describes the gold-standard shake-flask method for determining LogP. It is a self-validating system because it relies on direct measurement of the analyte concentration in two equilibrated phases.
Objective: To determine the LogP value of a 5H-pyrrolo[3,2-d]pyrimidine derivative.
Materials:
-
5H-pyrrolo[3,2-d]pyrimidine derivative (test compound)
-
n-Octanol (reagent grade, saturated with water)
-
Deionized water (reagent grade, saturated with n-octanol)
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Centrifuge tubes (e.g., 15 mL glass)
-
Mechanical shaker or rotator
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Centrifuge
-
UV-Vis Spectrophotometer or HPLC with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Solvent Pre-saturation (Causality: To ensure thermodynamic equilibrium):
-
Mix equal volumes of n-octanol and deionized water in a large separatory funnel.
-
Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours.
-
Carefully separate the two phases. The octanol is now water-saturated, and the water is octanol-saturated. This step is critical to prevent volume changes during the experiment, which would alter concentrations.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of the test compound in the water-saturated n-octanol at a concentration that will be accurately measurable by your analytical method (e.g., 1 mg/mL).
-
-
Partitioning Experiment (Performed in triplicate):
-
In a centrifuge tube, add a precise volume of the octanol stock solution (e.g., 5.0 mL).
-
Add an equal volume of the octanol-saturated water (e.g., 5.0 mL).
-
Cap the tube tightly and place it on a mechanical shaker.
-
Gently agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours). Avoid vigorous shaking that could lead to emulsion formation.
-
-
Phase Separation:
-
After shaking, centrifuge the tubes at a moderate speed (e.g., 2000 rpm) for 15-20 minutes to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from the aqueous phase and the organic (octanol) phase. Be extremely careful not to disturb the interface.
-
Determine the concentration of the test compound in each phase using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve in each respective solvent should be prepared.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase:
-
P = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ
-
-
The LogP is the base-10 logarithm of the partition coefficient:
-
LogP = log₁₀(P)
-
-
-
Validation:
-
The sum of the mass of the compound in both phases should equal the initial mass added to the system. A mass balance of 95-105% validates the experimental integrity.
-
Conclusion
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its physicochemical properties—solubility, pKa, lipophilicity, and spectroscopic signatures—are not static values but are dynamic parameters that can be rationally modulated through synthetic chemistry. This tunability, combined with its privileged structural nature as a purine isostere, has cemented its role in the development of targeted therapies, particularly in oncology. A thorough understanding of its core characteristics, from its quantum mechanical behavior to its handling in the lab, is the foundation upon which innovative and life-saving medicines are built. The continued exploration of this scaffold's chemical space promises to yield novel therapeutics with improved efficacy and safety profiles for years to come.
References
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